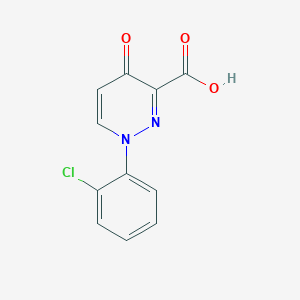![molecular formula C25H33F2NO4 B12110635 3-[(2R)-3-[[2-(2,3-Dihydro-1H-inden-2-YL)-1,1-dimethyl-ethyl]amino]-2-hydroxypropoxy]-4,5-difluoro-benzene propanoic acid](/img/structure/B12110635.png)
3-[(2R)-3-[[2-(2,3-Dihydro-1H-inden-2-YL)-1,1-dimethyl-ethyl]amino]-2-hydroxypropoxy]-4,5-difluoro-benzene propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3-[(2R)-3-[[2-(2,3-Dihidro-1H-inden-2-YL)-1,1-dimetil-etil]amino]-2-hidroxipropoxi]-4,5-difluoro-benceno propanoico es un complejo compuesto orgánico con posibles aplicaciones en diversos campos científicos. Este compuesto presenta una estructura única que incluye un grupo indénico, un grupo hidroxipropoxi y un segmento de ácido difluorobenceno propanoico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 3-[(2R)-3-[[2-(2,3-Dihidro-1H-inden-2-YL)-1,1-dimetil-etil]amino]-2-hidroxipropoxi]-4,5-difluoro-benceno propanoico normalmente implica múltiples pasos, incluyendo la formación del grupo indénico, la introducción del grupo hidroxipropoxi y la unión del segmento de ácido difluorobenceno propanoico. Cada paso requiere reactivos y condiciones específicos para asegurar que se obtiene el producto deseado con alta pureza y rendimiento.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas y catalizadores para mejorar la eficiencia y reducir los costes. El proceso puede incluir pasos de purificación como la cristalización, la destilación o la cromatografía para asegurar que el producto final cumple las especificaciones requeridas.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 3-[(2R)-3-[[2-(2,3-Dihidro-1H-inden-2-YL)-1,1-dimetil-etil]amino]-2-hidroxipropoxi]-4,5-difluoro-benceno propanoico puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar las cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir las cetonas o aldehídos dentro del compuesto en alcoholes.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila o electrófila, particularmente en el anillo aromático.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio o el trióxido de cromo, agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio, y diversos nucleófilos o electrófilos para reacciones de sustitución. Las condiciones de reacción pueden variar en función de la transformación deseada, incluyendo la temperatura, el disolvente y el tiempo de reacción.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas.
Biología: Investigado por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por sus posibles efectos terapéuticos y como compuesto líder para el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del ácido 3-[(2R)-3-[[2-(2,3-Dihidro-1H-inden-2-YL)-1,1-dimetil-etil]amino]-2-hidroxipropoxi]-4,5-difluoro-benceno propanoico implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a receptores o enzimas, modulando su actividad y conduciendo a diversos efectos biológicos. Los objetivos moleculares y las vías exactas implicados dependen de la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
Compuestos similares incluyen otros derivados del indénico, compuestos hidroxipropoxi y análogos del ácido difluorobenceno propanoico. Estos compuestos pueden compartir características estructurales y exhibir reactividad química similar.
Singularidad
El ácido 3-[(2R)-3-[[2-(2,3-Dihidro-1H-inden-2-YL)-1,1-dimetil-etil]amino]-2-hidroxipropoxi]-4,5-difluoro-benceno propanoico es único debido a su combinación específica de grupos funcionales y elementos estructurales, que le confieren propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para la investigación y el desarrollo en diversos campos científicos.
Propiedades
Fórmula molecular |
C25H33F2NO4 |
|---|---|
Peso molecular |
449.5 g/mol |
Nombre IUPAC |
(2R)-1-(2,3-difluorophenoxy)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]propan-2-ol;propanoic acid |
InChI |
InChI=1S/C22H27F2NO2.C3H6O2/c1-22(2,12-15-10-16-6-3-4-7-17(16)11-15)25-13-18(26)14-27-20-9-5-8-19(23)21(20)24;1-2-3(4)5/h3-9,15,18,25-26H,10-14H2,1-2H3;2H2,1H3,(H,4,5)/t18-;/m1./s1 |
Clave InChI |
YWSOQEKJULXMSQ-GMUIIQOCSA-N |
SMILES isomérico |
CCC(=O)O.CC(C)(CC1CC2=CC=CC=C2C1)NC[C@H](COC3=C(C(=CC=C3)F)F)O |
SMILES canónico |
CCC(=O)O.CC(C)(CC1CC2=CC=CC=C2C1)NCC(COC3=C(C(=CC=C3)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


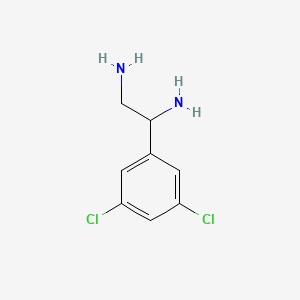
![[6-(trifluoromethyl)pyrazin-2-yl] trifluoromethanesulfonate](/img/structure/B12110562.png)
![3,6,7,15-Tetramethyl-18-azahexacyclo[12.11.0.02,11.06,11.017,25.019,24]pentacosa-1(14),15,17(25),19,21,23-hexaene-5,10-diol](/img/structure/B12110565.png)

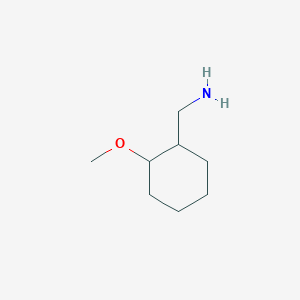
![3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B12110579.png)
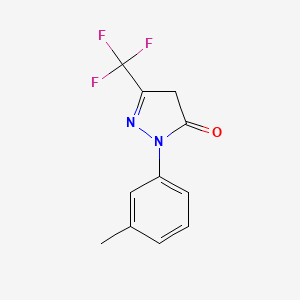
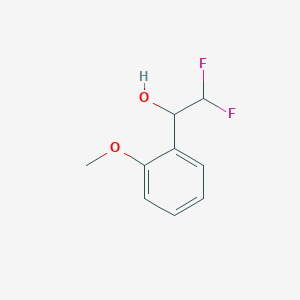
![4,12-Dimethyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodec-2(7)-en-3-one](/img/structure/B12110597.png)
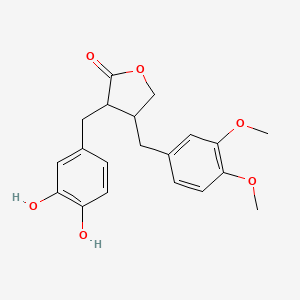
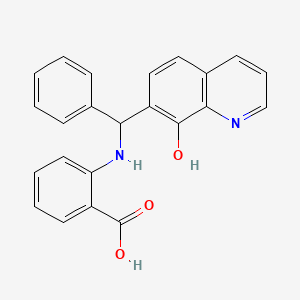

![N-[3-(1H-Imidazol-1-yl)propyl]cyclohexanamine](/img/structure/B12110617.png)
